4-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxobutanamide
Overview
Description
4-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxobutanamide is a complex organic compound with significant potential in various scientific fields. This compound features a piperazine ring substituted with a fluorophenyl group and a thiazole ring, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxobutanamide typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, 1-(4-fluorophenyl)piperazine, through the reaction of piperazine with 4-fluorobenzyl chloride under basic conditions . The thiazole ring can be synthesized separately through the cyclization of appropriate thioamide precursors . The final step involves coupling the piperazine and thiazole derivatives under suitable conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the coupling reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxobutanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxobutanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxobutanamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and affecting downstream signaling pathways . For example, it may act as an inhibitor of certain enzymes, preventing the conversion of substrates to products and thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-(4-fluorophenyl)piperazine: A simpler analogue with similar structural features but lacking the thiazole ring.
4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone: Another compound with a fluorophenyl-piperazine moiety, used as a tyrosinase inhibitor.
Uniqueness
4-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxobutanamide is unique due to its combination of a fluorophenyl-piperazine moiety and a thiazole ring. This structural complexity allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .
Properties
IUPAC Name |
4-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)-4-oxobutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2S/c1-13-12-26-18(20-13)21-16(24)6-7-17(25)23-10-8-22(9-11-23)15-4-2-14(19)3-5-15/h2-5,12H,6-11H2,1H3,(H,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTWPMMTAMRKTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CCC(=O)N2CCN(CC2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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